

Isoliquiritin Apioside: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Isoliquiritin Apioside*

Cat. No.: *B183306*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoliquiritin apioside, a chalcone glycoside primarily found in the roots of *Glycyrrhiza* species (licorice), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of **isoliquiritin apioside**, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

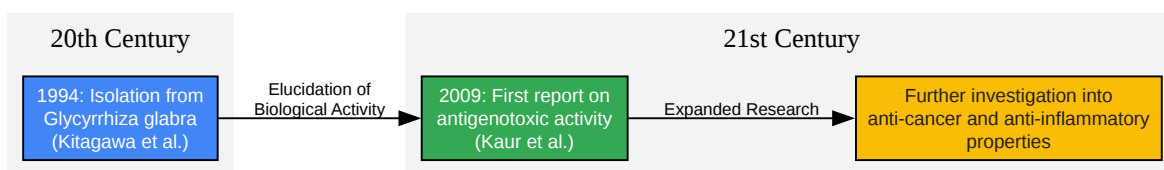
Introduction

Isoliquiritin apioside, also known by its synonym neolicuroside, is a flavonoid belonging to the chalcone class. It is structurally characterized by an isoliquiritigenin aglycone linked to a β -D-apiofuranosyl-(1 \rightarrow 2)- β -D-glucopyranosyl moiety.^[1] Its natural occurrence is predominantly in the roots of various licorice species, including *Glycyrrhiza uralensis*, *Glycyrrhiza glabra*, and *Glycyrrhiza inflata*.^{[2][3]} The compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a molecule of interest for therapeutic development.^{[2][4]}

Discovery and Historical Milestones

While a singular, definitive "first discovery" paper for **isoliquiritin apioside** is not readily apparent in the surveyed literature, its identification is intrinsically linked to the extensive phytochemical investigation of licorice root. A significant early report by Kitagawa et al. in 1994 documented the isolation of **isoliquiritin apioside** from the aqueous fraction of a methanol extract of *Glycyrrhiza glabra* roots. This study, focused on the saponins and flavonoid glycosides of "Shinkyō-Kanzo" (a type of licorice from Xinjiang, China), was instrumental in characterizing the minor flavonoid constituents of this important medicinal plant.

Subsequent research has further solidified its presence in various *Glycyrrhiza* species and has focused on elucidating its biological activities. A notable 2009 study highlighted **isoliquiritin apioside**'s potent ability to counteract oxidative stress-induced genotoxicity, marking a key milestone in understanding its therapeutic potential.^[4]



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Figure 1: A simplified timeline of key milestones in **Isoliquiritin Apioside** research.

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of **isoliquiritin apioside** have been achieved through various spectroscopic techniques. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **Isoliquiritin Apioside**

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₀ O ₁₃	[1]
Molecular Weight	550.5 g/mol	[1]
CAS Number	120926-46-7	[1]

Table 2: Spectroscopic Data for **Isoliquiritin Apioside**

Technique	Data	Reference
LC-MS	Precursor [M+H] ⁺ : 551 m/z	[1]
Key Fragments: 419, 257 m/z		[1]
¹³ C NMR	Full spectral data available in PubChem	[1]
¹ H NMR	Quantitative signals (in DMSO-d ₆) for the aglycone portion are similar to isoliquiritin, with characteristic shifts for the sugar moieties.	[5]

Isolation and Purification Methodologies

The isolation of **isoliquiritin apioside** from licorice root involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific protocols for this compound are often embedded within broader phytochemical studies, a generalizable workflow can be constructed.

General Experimental Protocol for Isolation

1. Preparation of Plant Material:

- Dried roots of *Glycyrrhiza uralensis* are pulverized into a fine powder (e.g., 60 mesh).

2. Extraction:

- **Maceration/Reflux:** The powdered root material is extracted with a solvent. A common method involves refluxing with deionized water at elevated temperatures (e.g., 90°C) for a specified duration (e.g., 120 minutes) with a defined solid-to-liquid ratio (e.g., 1:5 to 1:8 w/v). [\[6\]](#)
- **Ultrasonic-Assisted Extraction (UAE):** As a more efficient alternative, UAE can be employed. The powdered root is suspended in a solvent (e.g., an ionic liquid solution or aqueous ethanol) and subjected to ultrasonication. [\[7\]](#)[\[8\]](#)

3. Filtration and Concentration:

- The crude extract is filtered (e.g., through gauze or filter paper) to remove solid plant material.
- The filtrate is then concentrated under reduced pressure to yield a crude extract.

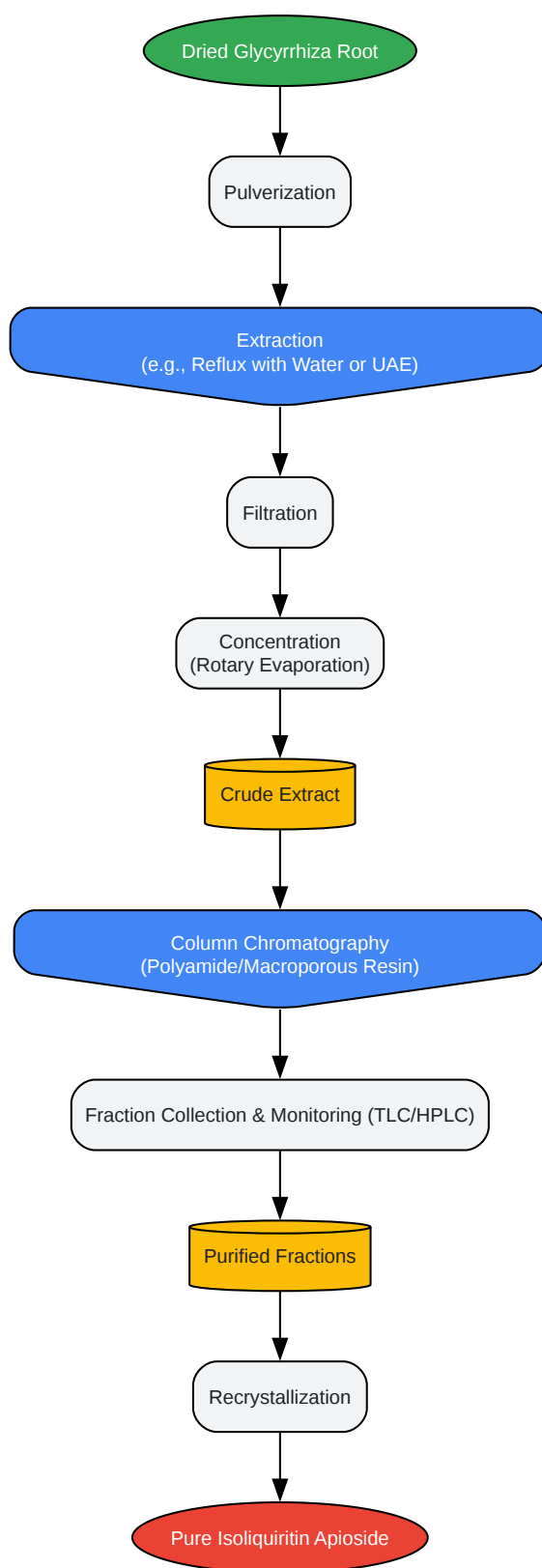
4. Chromatographic Purification:

- **Column Chromatography:** The crude extract is subjected to column chromatography. A common approach utilizes a combination of polyamide and macroporous resins. [\[6\]](#)
- **Elution Gradient:** A stepwise elution is performed, starting with deionized water, followed by increasing concentrations of ethanol (e.g., 20% and 60% aqueous ethanol). [\[6\]](#) Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Recrystallization:** Fractions containing the purified **isoliquiritin apioside** are combined, concentrated, and subjected to recrystallization to obtain the pure compound. [\[6\]](#)

Table 3: Example Extraction Yields of Flavonoids from Glycyrrhiza Species

Extraction Method	Compound	Plant Source	Yield	Reference
Ionic Liquid-Ultrasound Based Extraction	Isoliquiritin	G. uralensis	1.17 ± 0.02 mg/g	[9]
Deep Eutectic Solvents with UAE	Isoliquiritin Apioside	G. uralensis	Not explicitly quantified alone, but part of a multi-component analysis.	[8][10]
Acid Hydrolysis followed by Solvent Extraction	Isoliquiritigenin (from glycosides)	G. uralensis	2.47‰	[11]

Note: Yields can vary significantly based on the specific plant material, extraction conditions, and analytical methods used.



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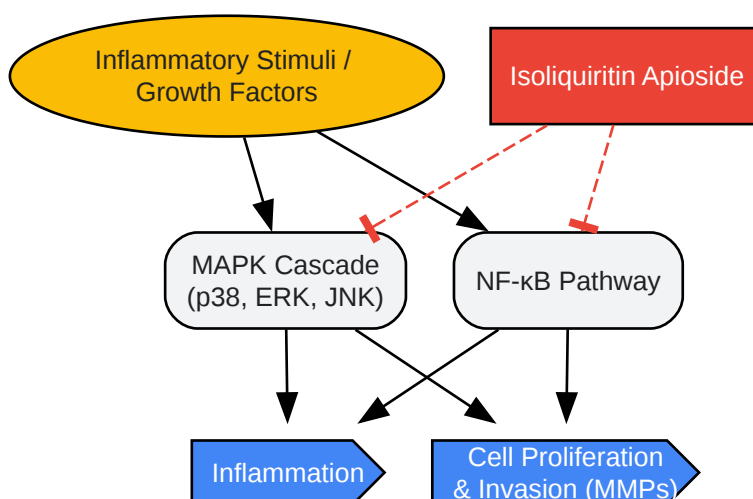
Figure 2: A generalized workflow for the isolation and purification of **Isoliquiritin Apioside**.

Biological Activity and Signaling Pathways

Isoliquiritin apioside and its aglycone, isoliquiritigenin, modulate several key signaling pathways, contributing to their observed pharmacological effects.

Anti-inflammatory and Anti-cancer Effects

Research has shown that **isoliquiritin apioside** can suppress the activation of mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF- κ B). These pathways are crucial in regulating inflammatory responses and cancer cell proliferation, survival, and metastasis. By inhibiting these pathways, **isoliquiritin apioside** can decrease the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer invasion.



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Figure 3: Inhibition of MAPK and NF- κ B signaling pathways by **Isoliquiritin Apioside**.

Antioxidant Effects

The aglycone, isoliquiritigenin, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, isoliquiritigenin enhances the cellular defense against oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Conclusion

Isoliquiritin apioside stands as a promising natural product with a rich history of investigation stemming from the traditional use of licorice root. This guide has provided a consolidated overview of its discovery, detailed methodologies for its isolation, and a summary of its key physicochemical and biological properties. The presented data and workflows offer a valuable resource for scientists and researchers, facilitating further exploration into the therapeutic applications of this intriguing chalcone glycoside. Future research will likely focus on optimizing extraction and synthesis methods, conducting more extensive preclinical and clinical trials, and further unraveling its complex mechanisms of action.

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